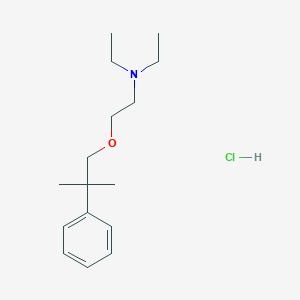
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride: is a chemical compound with the molecular formula C19H26ClNO . It is a hydrochloride salt form of an amine, which is often used in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride typically involves the reaction of 2-methyl-2-phenylpropoxyethanamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxides.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form corresponding amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, where it helps in the formation of various chemical intermediates and products.
Biology: In biological research, the compound is used to study the effects of amines on biological systems, including their interactions with enzymes and receptors.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N,N-diethyl-2-phenoxy-2-phenylethanamine;hydrochloride
- N,N-dimethyl-2-(2-methylphenoxy)ethanamine;hydrochloride
- N,N-dimethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
Uniqueness: N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
132346-00-0 |
|---|---|
Fórmula molecular |
C16H28ClNO |
Peso molecular |
285.9 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-5-17(6-2)12-13-18-14-16(3,4)15-10-8-7-9-11-15;/h7-11H,5-6,12-14H2,1-4H3;1H |
Clave InChI |
NHJCGEAGZWECQM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCC(C)(C)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


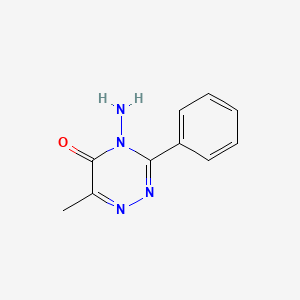
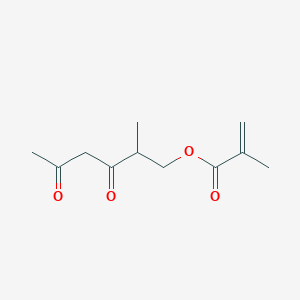
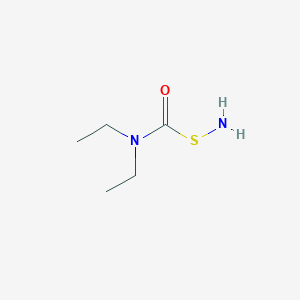
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
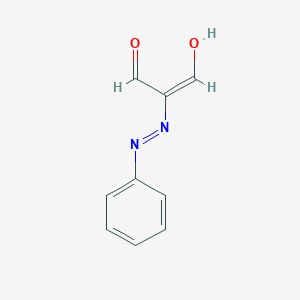
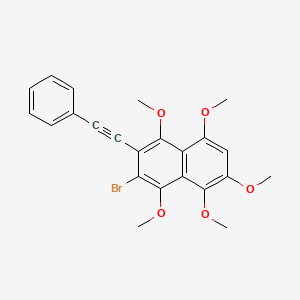
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
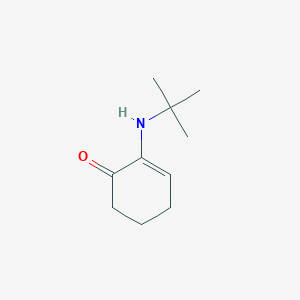
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
